Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride

Description

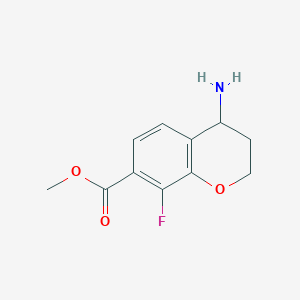

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is a synthetic organic compound featuring a chromane core (a bicyclic benzopyran structure) substituted with a fluorine atom at position 8, an amino group at position 4, and a methyl ester at position 7, forming a hydrochloride salt. The chromane scaffold is notable for its presence in bioactive molecules, often influencing pharmacokinetic properties such as metabolic stability and membrane permeability. The fluorine atom may enhance lipophilicity and bioavailability, while the hydrochloride salt improves aqueous solubility .

Properties

Molecular Formula |

C11H12FNO3 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

methyl 4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylate |

InChI |

InChI=1S/C11H12FNO3/c1-15-11(14)7-3-2-6-8(13)4-5-16-10(6)9(7)12/h2-3,8H,4-5,13H2,1H3 |

InChI Key |

ZMTAIRURPXMRFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C(CCO2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate phenolic precursors under acidic or basic conditions.

Amino and Fluorine Substitution:

Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted chromane derivatives, which can be further utilized in various applications.

Scientific Research Applications

Cancer Research Applications

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride has been investigated for its anticancer properties. Its structural analogs have shown efficacy against various types of cancer, including:

- Glioblastoma Multiforme : Studies indicate that derivatives of this compound can inhibit tumor growth in glioblastoma models, demonstrating potential as a therapeutic agent in treating aggressive brain tumors .

- Lung and Prostate Cancer : Research has highlighted its role in inhibiting cell proliferation in lung and prostate cancer cell lines, suggesting mechanisms that may involve interference with specific signaling pathways essential for tumor growth .

Case Study: Efficacy Against Glioblastoma

A study involving female nude mice bearing glioblastoma xenografts treated with this compound showed significant tumor volume reduction compared to control groups. The treatment was administered at a dosage of 30 mg/kg per day for 26 days, resulting in a statistically significant decrease in tumor size (p < 0.05) compared to vehicle controls .

Ion Channel Modulation

Another promising application of this compound is its ability to modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). This ion channel is crucial for maintaining fluid balance in epithelial tissues, and its dysfunction is associated with cystic fibrosis.

Case Study: CFTR Potentiation

In vitro studies demonstrated that treatment with this compound resulted in increased CFTR-mediated ion flux in bronchial epithelial cells derived from cystic fibrosis patients. This effect was comparable to known CFTR modulators, suggesting that it could serve as a lead compound for developing new therapies aimed at restoring CFTR function .

Structure-Activity Relationship Studies

The structural modifications of methyl 4-amino-8-fluorochromane derivatives have been extensively studied to optimize their pharmacological properties. Variations in substituents have been linked to changes in potency and selectivity for target receptors:

| Compound | Substituent | Potency | Target |

|---|---|---|---|

| A | Fluoro | High | CFTR |

| B | Bromo | Moderate | Cancer |

| C | Methyl | Low | Non-specific |

This table summarizes some key findings from structure-activity relationship studies, indicating how different substituents affect the biological activity of these compounds.

Mechanism of Action

The mechanism of action of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Aromatic Compounds

Fluorine substitution is a common strategy to modulate drug-like properties. Fluoxetine hydrochloride (C₁₇H₁₈F₃NO•HCl), a selective serotonin reuptake inhibitor, contains a trifluoromethyl group that enhances its metabolic stability and blood-brain barrier penetration . In contrast, the target compound’s single fluorine atom at position 8 on the chromane ring may similarly improve lipid solubility but with reduced steric hindrance compared to trifluoromethyl groups.

Ester-Functionalized Hydrochlorides

The methyl ester group in the target compound parallels 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (C₂₂H₂₆N₂O₄•HCl), a yohimbine derivative. Esters are prone to hydrolysis, necessitating stability-indicating analytical methods, as seen in RP-HPLC protocols for compounds like dosulepin hydrochloride . The target compound’s ester may require similar stability assessments under varying pH conditions.

Amino-Substituted Heterocycles

The amino group at position 4 in the chromane core is critical for ionic interactions and solubility, akin to benzydamine hydrochloride (C₁₉H₂₃NO₃•HCl), an analgesic with a tertiary amine forming a hydrochloride salt . Protonation of the amino group in the target compound likely enhances its solubility in polar solvents.

Bicyclic Ring Systems

The chromane scaffold differs from other bicyclic or polycyclic systems:

- Yohimbine hydrochloride (C₂₁H₂₆N₂O₃•HCl) contains an indole alkaloid core, enabling adrenergic receptor antagonism .

- KHG26792 (C₁₇H₂₂N₂O•HCl) features an azetidine ring fused to a naphthalene group, conferring rigidity for receptor binding .

Data Table: Structural and Functional Comparison

Research Findings and Discussion

- Fluorination : Fluorine in the target compound may mimic fluoxetine’s pharmacokinetic advantages but with distinct electronic effects due to its position on an aromatic ring .

- Ester Stability : Hydrolysis risks necessitate stability testing, as demonstrated for dosulepin hydrochloride using RP-HPLC .

- Amino Group: Protonation enhances solubility, critical for bioavailability, as seen in benzydamine hydrochloride .

- Bicyclic Systems : Chromane’s planar structure may favor interactions with flat enzyme active sites, contrasting with yohimbine’s polycyclic complexity .

Biological Activity

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chromane family, characterized by a chromane ring structure with various substituents that influence its biological activity. The presence of a fluorine atom and an amino group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClFNO₃ |

| Molecular Weight | 307.73 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.31 |

| Solubility | High in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as a modulator of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). This interaction can lead to enhanced ion transport, which is crucial in various physiological processes.

Ion Channel Modulation

Studies have shown that compounds similar to this compound can potentiate CFTR activity. This is particularly relevant for conditions like cystic fibrosis, where CFTR dysfunction leads to severe respiratory issues. The compound's ability to enhance CFTR function could provide therapeutic benefits for patients suffering from this genetic disorder .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

- Cystic Fibrosis Treatment : In a study involving CFTR modulators, this compound was evaluated for its ability to restore function in CFTR variants associated with cystic fibrosis. Results indicated significant improvement in ion transport in cell models expressing the ΔF508 CFTR mutation, suggesting its potential as a therapeutic agent .

- Antibacterial Efficacy : A case study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating promising antibacterial activity that warrants further exploration .

- Toxicological Assessment : Toxicity studies conducted on animal models revealed no significant adverse effects at therapeutic doses. However, comprehensive toxicological profiling is necessary to fully understand the safety profile of this compound before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.